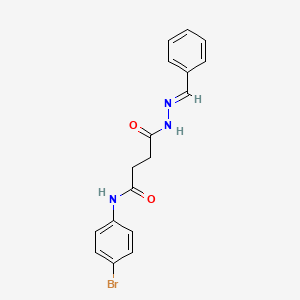
4-(2-Benzylidenehydrazino)-N-(4-bromophenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Benzylidenehydrazino)-N-(4-bromophenyl)-4-oxobutanamide is an organic compound that features a hydrazone functional group, a bromophenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzylidenehydrazino)-N-(4-bromophenyl)-4-oxobutanamide typically involves the condensation of 4-bromobenzohydrazide with benzaldehyde, followed by the reaction with succinic anhydride. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 60-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Batch reactors: For controlled reaction conditions
Purification steps: Such as recrystallization or chromatography to ensure high purity
Quality control: Analytical techniques like NMR, IR, and mass spectrometry to confirm the structure and purity
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzylidenehydrazino)-N-(4-bromophenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions, especially at the bromophenyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(2-Benzylidenehydrazino)-N-(4-bromophenyl)-4-oxobutanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its hydrazone and bromophenyl groups
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 4-(2-Benzylidenehydrazino)-N-(4-bromophenyl)-4-oxobutanamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form hydrogen bonds or coordinate with metal ions, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Benzylidenehydrazino)-N-phenyl-4-oxobutanamide: Lacks the bromine atom, which may affect its reactivity and biological activity
4-(2-Benzylidenehydrazino)-N-(4-chlorophenyl)-4-oxobutanamide: Contains a chlorine atom instead of bromine, which can influence its chemical properties
Uniqueness
4-(2-Benzylidenehydrazino)-N-(4-bromophenyl)-4-oxobutanamide is unique due to the presence of the bromophenyl group, which can enhance its reactivity and potential biological activity compared to similar compounds without the bromine atom.
Properties
CAS No. |
303083-75-2 |
|---|---|
Molecular Formula |
C17H16BrN3O2 |
Molecular Weight |
374.2 g/mol |
IUPAC Name |
N'-[(E)-benzylideneamino]-N-(4-bromophenyl)butanediamide |
InChI |
InChI=1S/C17H16BrN3O2/c18-14-6-8-15(9-7-14)20-16(22)10-11-17(23)21-19-12-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22)(H,21,23)/b19-12+ |
InChI Key |
KYSPSYDYRMCDNC-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B11993172.png)
![3-Methyl-1-(2-nitro-4-trifluoromethyl-phenoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B11993178.png)
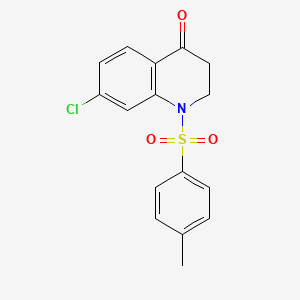

![6-Amino-1-(3-chlorophenyl)-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11993211.png)
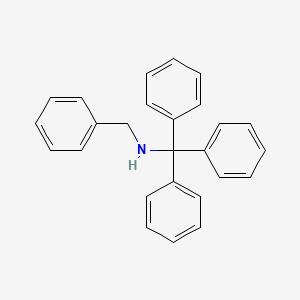
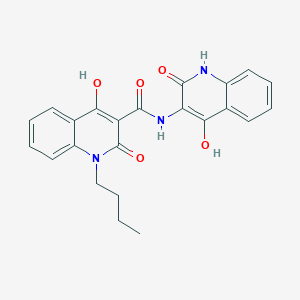
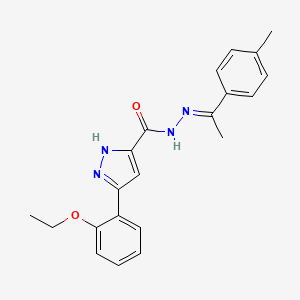

![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993249.png)
![Dimethyl 5-({[4-chloro-3-({3-[2-(octadecyloxy)phenyl]-3-oxopropanoyl}amino)phenyl]sulfonyl}amino)isophthalate](/img/structure/B11993253.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11993265.png)
![(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993269.png)
